molecular formula C13H14O4 B15054002 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid CAS No. 886505-87-9

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid

Katalognummer: B15054002
CAS-Nummer: 886505-87-9
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: GDCAEFZYGLXTPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a hydroxycyclohexyl group and an ethynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The hydroxycyclohexyl group is then introduced via a Grignard reaction or similar organometallic approach. The final product is purified using techniques such as column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to enzymes or receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid is unique due to the combination of its hydroxycyclohexyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

886505-87-9

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

5-[2-(1-hydroxycyclohexyl)ethynyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15)

InChI-Schlüssel

GDCAEFZYGLXTPF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C#CC2=CC=C(O2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.